{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of pyrazole, phenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases such as sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include amino derivatives and substituted phenyl compounds, which can be further functionalized for various applications .
Scientific Research Applications
{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect . The pathways involved in this process include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE: This compound is unique due to its combination of pyrazole, phenyl, and piperazine moieties.
{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE: Similar compounds include those with different substituents on the pyrazole or phenyl rings, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H18ClN5O5S2 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H18ClN5O5S2/c20-16-13-23(21-18(16)25(27)28)12-14-3-5-15(6-4-14)19(26)22-7-9-24(10-8-22)32(29,30)17-2-1-11-31-17/h1-6,11,13H,7-10,12H2 |
InChI Key |
OPABWNVVYXACLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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